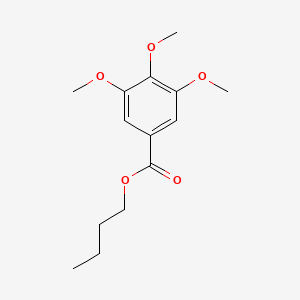

Butyl 3,4,5-trimethoxybenzoate

Description

Contextualizing the 3,4,5-Trimethoxybenzoate (B1228286) Scaffold in Organic Synthesis

The 3,4,5-trimethoxybenzoate scaffold is a key structural motif in a variety of organic molecules, notably those with biological activity. This framework is derived from gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in a variety of plants, including gallnuts, sumac, and tea leaves. nih.govrsc.org Gallic acid and its derivatives are known for their antioxidant properties. google.com

In organic synthesis, the 3,4,5-trimethoxybenzoate moiety is a crucial intermediate. cymitquimica.comechemi.comresearchgate.net Its synthesis from gallic acid typically involves methylation of the hydroxyl groups. researchgate.net This scaffold is a precursor in the production of several pharmaceuticals. For instance, it is a key building block for the antibacterial drug trimethoprim (B1683648). echemi.comgeetauniversity.edu.in Trimethoprim is known for its synergistic action with sulfamethoxazole (B1682508) in the combination drug co-trimoxazole. researchgate.net The 3,4,5-trimethoxybenzoate structure is also a component of the anti-anxiety drug trimetozine (B1683654) and the gastrointestinal medication trimebutine (B1183) maleate. cymitquimica.comresearchgate.net

The Butyl Ester Derivative: A Focal Point for Academic Inquiry

The addition of a butyl ester group to the 3,4,5-trimethoxybenzoate scaffold to form Butyl 3,4,5-trimethoxybenzoate alters its physicochemical properties, most notably its lipophilicity. This increased lipophilicity can influence how the molecule interacts with biological systems.

Academic research has explored the synthesis and potential applications of this compound. Synthesis is typically achieved through the Fischer esterification of 3,4,5-trimethoxybenzoic acid with butanol in the presence of an acid catalyst. Studies have investigated its biological activities, including potential antioxidant and antimicrobial effects.

Historical Development and Evolution of Research on Trimethoxybenzoate Esters

Research into trimethoxybenzoate esters is intrinsically linked to the study of natural products, particularly gallic acid and its derivatives. nih.gov The historical development can be traced back to early investigations of compounds derived from plant sources like gallnuts. rsc.org

The evolution of research in this area has been driven by the pursuit of new therapeutic agents. The core 3,4,5-trimethoxybenzoic acid structure has been identified as a pharmacologically significant moiety. ontosight.aiontosight.ai The synthesis of various esters, including methyl, ethyl, propyl, and this compound, has been a strategy to modulate the biological activity and pharmacokinetic properties of the parent acid. The development of synthetic routes to these esters has been refined over time, with methods evolving to improve yield and reduce the use of hazardous reagents. cymitquimica.com The recognition of the 3,4,5-trimethoxybenzyl group in the structure of the antibacterial agent trimethoprim marked a significant milestone, solidifying the importance of this class of compounds in medicinal chemistry. geetauniversity.edu.inresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O₅ |

| Molecular Weight | 268.31 g/mol |

| Appearance | Colorless oil |

| CAS Number | 6178-46-7 |

Comparison of 3,4,5-Trimethoxybenzoate Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reported Use/Significance |

|---|---|---|---|

| Methyl 3,4,5-trimethoxybenzoate | C₁₁H₁₄O₅ | 226.23 | Intermediate for pharmaceuticals (e.g., trimethoprim) echemi.comresearchgate.net |

| Ethyl 3,4,5-trimethoxybenzoate | C₁₂H₁₆O₅ | 240.25 | Studied for antimicrobial and antioxidant properties |

| Propyl 3,4,5-trimethoxybenzoate | C₁₃H₁₈O₅ | 254.28 | Investigated for biological activities |

| This compound | C₁₄H₂₀O₅ | 268.31 | Subject of academic inquiry for its chemical properties |

Structure

3D Structure

Properties

CAS No. |

6178-46-7 |

|---|---|

Molecular Formula |

C14H20O5 |

Molecular Weight |

268.30 g/mol |

IUPAC Name |

butyl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C14H20O5/c1-5-6-7-19-14(15)10-8-11(16-2)13(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3 |

InChI Key |

GZRFAUJVAXSXMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Butyl 3,4,5-trimethoxybenzoate (B1228286). By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the connectivity and chemical environment of each atom within the molecule. mdpi.comdoi.org

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms in Butyl 3,4,5-trimethoxybenzoate. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the following signals are observed:

A singlet appearing around δ 7.29-7.30 ppm is attributed to the two aromatic protons on the benzene (B151609) ring (H-2 and H-6). mdpi.comdoi.org

The protons of the three methoxy (B1213986) groups (–OCH₃) at positions 3, 4, and 5 on the benzene ring appear as singlets. Specifically, the two methoxy groups at positions 3 and 5 are equivalent and show a signal at approximately δ 3.90 ppm (6H), while the methoxy group at position 4 gives a signal around δ 3.90 ppm (3H). mdpi.com Some sources report a single singlet for all nine methoxy protons at δ 3.90-3.93 ppm. mdpi.comdoi.org

The protons of the butyl chain exhibit distinct signals corresponding to their positions relative to the ester oxygen. The two protons of the methylene (B1212753) group adjacent to the oxygen (–OCH₂–) appear as a triplet at approximately δ 4.31 ppm. mdpi.com

The next methylene group in the butyl chain (–CH₂–) shows a quintet around δ 1.76 ppm. mdpi.com

The subsequent methylene group (–CH₂–) appears as a sextet at about δ 1.47 ppm. mdpi.com

The terminal methyl group (–CH₃) of the butyl chain gives a triplet signal at approximately δ 0.98 ppm. mdpi.com

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| Aromatic (H-2, H-6) | 7.29 | Singlet | 2H |

| Methoxy (3,5-OCH₃) | 3.90 | Singlet | 6H |

| Methoxy (4-OCH₃) | 3.90 | Singlet | 3H |

| Butyl (–OCH₂–) | 4.31 | Triplet | 2H |

| Butyl (–CH₂–) | 1.76 | Quintet | 2H |

| Butyl (–CH₂–) | 1.47 | Sextet | 2H |

| Butyl (–CH₃) | 0.98 | Triplet | 3H |

| Data sourced from a study using a 500 MHz spectrometer in CDCl₃. mdpi.com |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

The ¹³C NMR spectrum of this compound displays the following characteristic peaks:

The carbonyl carbon (C=O) of the ester group is observed at approximately δ 166.4 ppm. mdpi.com

The aromatic carbons show signals in the range of δ 106.96 to 153.04 ppm. The carbon attached to the ester group (C-1) appears around δ 125.69 ppm. The two equivalent carbons at positions 2 and 6 (C-2, C-6) resonate at δ 106.96 ppm. The carbons bearing the methoxy groups (C-3, C-5) are found at δ 153.04 ppm, and the carbon at position 4 (C-4) is at δ 142.26 ppm. mdpi.com

The methoxy carbons appear at δ 61.04 ppm (for the C4-OCH₃) and δ 56.40 ppm (for the C3, C5-OCH₃). mdpi.com

The carbons of the butyl group are observed at δ 65.19 ppm (–OCH₂–), δ 30.97 ppm (–CH₂–), δ 19.47 ppm (–CH₂–), and δ 13.91 ppm (–CH₃). mdpi.com

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 166.4 |

| Aromatic (C-3, C-5) | 153.04 |

| Aromatic (C-4) | 142.26 |

| Aromatic (C-1) | 125.69 |

| Aromatic (C-2, C-6) | 106.96 |

| Butyl (–OCH₂–) | 65.19 |

| Methoxy (4-OCH₃) | 61.04 |

| Methoxy (3,5-OCH₃) | 56.40 |

| Butyl (–CH₂–) | 30.97 |

| Butyl (–CH₂–) | 19.47 |

| Butyl (–CH₃) | 13.91 |

| Data sourced from a study using a 125 MHz spectrometer in CDCl₃. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum exhibits characteristic absorption bands (νmax) corresponding to specific molecular vibrations. mdpi.comdoi.org

Key IR absorption bands for this compound include:

A strong absorption band around 1716 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. mdpi.com

Bands in the region of 3006-2961 cm⁻¹ correspond to C-H stretching vibrations of the aromatic ring and the alkyl chain. mdpi.com

Absorptions around 1590 and 1459 cm⁻¹ are attributed to C=C stretching vibrations within the aromatic ring. mdpi.com

Strong bands observed at approximately 1335 cm⁻¹ and 1129 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester and ether linkages. mdpi.com

A band near 865 cm⁻¹ can be assigned to the C-H out-of-plane bending of the substituted aromatic ring. mdpi.com

Interactive IR Spectroscopy Data Table for this compound

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| Aromatic & Aliphatic C-H Stretch | 3006, 2961 |

| Ester C=O Stretch | 1716 |

| Aromatic C=C Stretch | 1590, 1459 |

| Ester & Ether C-O Stretch | 1335, 1129, 1225, 1006 |

| Aromatic C-H Bend | 865 |

| Data recorded using KBr pellet method. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. ontosight.ai The molecular formula of this compound is C₁₄H₂₀O₅, and its calculated molecular weight is approximately 268.31 g/mol . smolecule.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. measurlabs.com For this compound, HRMS analysis would confirm the molecular formula C₁₄H₂₀O₅. For instance, in an ESI (Electrospray Ionization) HRMS experiment, the compound would be detected as a protonated molecule [M+H]⁺ with a calculated m/z value of 269.1384. doi.org An experimental finding of a value very close to this, such as 269.1381, would provide strong evidence for the assigned structure. doi.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. chromatographyonline.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed.

In research, HPLC is used for quantitative analysis of product yields. rsc.org For instance, a reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid can effectively separate this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of purity. For this compound, a typical TLC system might use a solvent mixture like hexane (B92381) and ethyl acetate (B1210297) (e.g., in an 8:2 ratio), where the compound exhibits a specific retention factor (Rf) value, for example, 0.64. mdpi.com Purification of the crude product is often achieved by flash chromatography on silica (B1680970) gel. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions and assessing the purity of compounds. For this compound and related substances, TLC is frequently employed to confirm the formation of the product during synthesis. silae.itatmiyauni.ac.in

In a specific application, the characterization of this compound was performed using TLC on silica gel plates. nih.govrsc.org The compound's mobility in a given solvent system is measured by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In one study, an Rf value of 0.64 was reported for this compound. nih.gov Visualization of the compound on the TLC plate is typically achieved under UV light. rsc.org

Detailed research findings for the TLC analysis of this compound are presented below.

Table 1: TLC Analysis Parameters for this compound

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel plates (e.g., E. Merck 60F-254, 0.2 mm) | rsc.org |

| Mobile Phase | Hexane/Ethyl Acetate (AcOEt) (8:2 v/v) | nih.gov |

| Retention Factor (Rf) | 0.64 | nih.gov |

| Visualization | UV light, p-anisaldehyde solution, ceric sulfate (B86663), or ethanolic phosphomolybdic acid | rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution, sensitivity, and quantification capabilities compared to TLC. It is utilized for the separation, identification, and quantification of this compound and its metabolites in various samples, including plasma. nih.govnih.gov

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method employs a specialized reverse-phase column and a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Furthermore, validated HPLC methods with UV detection have been established for the analysis of related compounds, demonstrating high sensitivity and linearity over a specific concentration range. nih.gov For instance, in the analysis of desmethyl-trimebutine, a metabolite related to the this compound structure, a sensitivity of 20 ng/mL and linearity between 20 ng/mL and 5000 ng/mL were achieved. nih.gov

Key parameters for the HPLC analysis of this compound are summarized in the following table.

Table 2: HPLC Analysis Parameters for this compound

| Parameter | Description | Source(s) |

| Chromatography Mode | Reverse Phase (RP) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Detection | UV Detection | nih.gov |

| Application | Analytical separation, impurity isolation, pharmacokinetics | nih.govsielc.com |

Structure Activity and Structure Property Relationship Studies of Butyl 3,4,5 Trimethoxybenzoate and Analogs

Impact of Alkyl Chain Length on Biological Activity Profiles (e.g., cytotoxic, antiparasitic)

The length and branching of the alkyl chain in 3,4,5-trimethoxybenzoate (B1228286) esters have a discernible impact on their biological activities. Studies on the cytotoxic effects against oral squamous cell carcinoma (SCC9) cells have shown that a reduction in the size of the alkyl carbon chain leads to decreased cytotoxic activity. mdpi.com For instance, a comparison of straight-chain alkyl derivatives revealed that propyl 3,4,5-trimethoxybenzoate was more potent than its branched-chain isomer, isopropyl 3,4,5-trimethoxybenzoate. mdpi.com

In the context of antiparasitic activity, particularly against Leishmania amazonensis, modifications to the side chain, including variations in alkyl length from methyl to pentyl and decyl, have been evaluated. scispace.com While specific trends related to alkyl chain length in this study were part of a broader analysis of various substituents, the research highlighted that bulky and rigid substituents were generally favorable for antileishmanial activity. scispace.comresearchgate.net

The lipophilicity of these compounds, which can influence their ability to cross cellular membranes, is also affected by the alkyl chain length. The octyl chain, for example, contributes significantly to the lipophilic nature of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate. ontosight.ai Furthermore, research on gallic acid esters, which share a similar structural backbone, indicated that an optimal chain length of four carbon atoms (butyl) was associated with powerful antioxidant activity. silae.it

Table 1: Effect of Alkyl Chain Variation on Cytotoxic Activity against SCC9 Cells Source: mdpi.com

| Compound | Alkyl Group | Relative Potency |

|---|---|---|

| Propyl 3,4,5-trimethoxybenzoate | Propyl (straight-chain) | More potent |

| Isopropyl 3,4,5-trimethoxybenzoate | Isopropyl (branched-chain) | Less potent |

| Butyl 3,4,5-trimethoxybenzoate | Butyl | Bioactive |

Role of the 3,4,5-Trimethoxy Group in Modulating Chemical and Biological Behavior

The 3,4,5-trimethoxy substitution pattern on the benzoate (B1203000) ring is a crucial determinant of the chemical and biological properties of this class of compounds. These methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the molecule. For instance, the presence of these groups reduces the reactivity of the carbonyl group in 3,4,5-trimethoxybenzoate esters. acs.org

From a biological standpoint, the trimethoxy arrangement contributes to the lipophilicity of the molecule, a property that can affect its interaction with cellular membranes and its potential for drug delivery applications. ontosight.ai The presence of electron-donating groups like methoxy has been shown to improve the antimicrobial activity of certain p-aminobenzoic acid derivatives against S. aureus and E. coli. chitkara.edu.in Specifically, a 3,4,5-trimethoxy derivative was found to be active against S. aureus. chitkara.edu.in

However, the substitution of hydroxyl groups with methoxy groups can also lead to a decrease in certain biological activities. For example, the conversion of the free hydroxyl groups in gallic acid to a trimethoxy configuration drastically reduces its DPPH radical scavenging ability, indicating a decrease in antioxidant potential. silae.it Similarly, a study on the inhibition of the Saccharomyces cerevisiae multidrug resistance protein Pdr5p found that while gallic acid derivatives with hydroxyl groups were effective, decyl 3,4,5-trimethoxybenzoate was ineffective, suggesting the importance of the hydroxyl groups for this particular activity. oup.com

Comparative Analysis of Ester versus Amide Linkages on Activity

The nature of the linkage connecting the 3,4,5-trimethoxybenzoyl moiety to the rest of the molecule, whether it be an ester or an amide, significantly influences the biological activity profile, with the superior linkage often being dependent on the specific biological target.

In studies evaluating cytotoxic potential against oral squamous cell carcinoma (SCC9) cells, ester derivatives of 3,4,5-trimethoxybenzoic acid were generally found to be more promising than their amide counterparts. mdpi.com For example, a direct comparison between this compound and N-butyl-3,4,5-trimethoxybenzamide revealed that the ester was 2.3 times more potent. mdpi.com

Conversely, in the context of antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease, amide derivatives showed greater promise. mdpi.com A study of 23 synthetic analogs of piplartine, which were prepared via amidation and esterification of 3,4,5-trimethoxybenzoic acid, found that amides were more potent than the ester derivatives against the trypomastigote form of the parasite. mdpi.com For instance, N-butyl-3,4,5-trimethoxybenzamide and N-iso-butyl-3,4,5-trimethoxybenzamide displayed significantly lower IC50 values compared to the tested ester analog, diphenyl 3,4,5-trimethoxybenzoate. mdpi.com

Table 2: Comparative Activity of Ester and Amide Analogs Source: mdpi.commdpi.com

| Compound | Linkage | Biological Target | Relative Potency |

|---|---|---|---|

| This compound | Ester | Oral Squamous Cell Carcinoma (SCC9) | More potent than amide analog |

| N-butyl-3,4,5-trimethoxybenzamide | Amide | Oral Squamous Cell Carcinoma (SCC9) | Less potent than ester analog |

| Diphenyl 3,4,5-trimethoxybenzoate | Ester | Trypanosoma cruzi | Less potent than amide analogs |

| N-butyl-3,4,5-trimethoxybenzamide | Amide | Trypanosoma cruzi | More potent than ester analog |

| N-iso-butyl-3,4,5-trimethoxybenzamide | Amide | Trypanosoma cruzi | Most potent in the tested series |

Stereochemical Influence on Molecular Interactions and Eudismic Ratios

Stereochemistry plays a pivotal role in the molecular interactions and biological activity of drug candidates. The three-dimensional arrangement of atoms in a molecule dictates how it fits into and interacts with biological targets like receptors and enzymes, which are themselves chiral. sct-asso.frsct-asso.fr

In the context of 3,4,5-trimethoxybenzoate analogs, the introduction of stereocenters can lead to significant differences in potency between enantiomers. A notable example is the synthesis of (E)-(−)-bornyl 3-(3,4,5-trimethoxyphenyl)-acrylate, a chiral analog that exhibited the most potent antileishmanial activity among a series of 32 derivatives tested against Leishmania amazonensis. scispace.comresearchgate.net This highlights the importance of the bornyl radical's specific stereochemistry for its potent antiparasitic effect. scispace.comresearchgate.net

The difference in pharmacological activity between two enantiomers is quantified by the eudismic ratio, which is the ratio of the activity of the more active enantiomer (eutomer) to the less active enantiomer (distomer). sct-asso.frwikipedia.org A high eudismic ratio indicates a high degree of stereoselectivity in the biological system. wikipedia.org For instance, the diuretic indacrinone (B1671820) has a non-racemic optimal ratio of its enantiomers for therapeutic effect, demonstrating that the stereochemical composition is critical. wikipedia.org While specific eudismic ratios for this compound itself are not detailed in the provided search results, the principle of stereochemical influence is well-established and highly relevant for any chiral analogs. sct-asso.frsct-asso.frresearchgate.net

Influence of Aromatic and Aliphatic Substituents on Molecular Diversity

The introduction of various aromatic and aliphatic substituents to the core structure of this compound analogs is a key strategy for modulating their biological activity and expanding molecular diversity.

In a study on piplartine analogs, which feature the 3,4,5-trimethoxyphenyl moiety, a range of substituents were evaluated for their antileishmanial activity against L. amazonensis. scispace.comresearchgate.net It was found that rigid and bulky substituents, such as the bornyl radical, were favorable for bioactivity. scispace.comresearchgate.net The presence of an unsaturated heterocyclic substituent, the furfuryl group, also resulted in a bioactive derivative. scispace.comresearchgate.net This suggests that both the steric and electronic properties of the substituents play a significant role.

Furthermore, molecular simplification, such as the removal of a spacer group in benzyl (B1604629) 3,4,5-trimethoxybenzoate, was shown to contribute to its bioactivity. scispace.comresearchgate.net This indicates that the spatial relationship between the 3,4,5-trimethoxyphenyl ring and other parts of the molecule is critical. The study also explored a variety of other substituents including methyl, ethyl, propyl, isopropyl, pentyl, decyl, and various substituted benzyl and phenylethyl groups, attached via either ester or amide linkages. scispace.com

The strategic placement of substituents can also influence other properties. For example, in a series of benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives, the substitution pattern on the benzofuran (B130515) ring was critical for their antiproliferative activity. nih.gov Similarly, the introduction of a benzotriazole (B28993) moiety, an aromatic heterocyclic system, into various molecular scaffolds has been shown to result in a wide range of biological activities, including antimicrobial, antiparasitic, and antitumor effects. acs.orgnih.gov

Computational Chemistry and Molecular Modeling of Butyl 3,4,5 Trimethoxybenzoate and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Butyl 3,4,5-trimethoxybenzoate (B1228286) and its analogs, DFT calculations are instrumental in understanding their intrinsic electronic properties, which are foundational to their reactivity and biological activity. While specific DFT studies on Butyl 3,4,5-trimethoxybenzoate are not extensively available in the public domain, research on structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety provides valuable insights.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

DFT calculations on analogs of this compound reveal important trends. For instance, a study on (E)-1-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, calculated the HOMO and LUMO energies to understand its electronic transitions. dntb.gov.ua Another investigation on 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives bearing a 3,4,5-trimethoxyphenyl group found that the HOMO-LUMO gap for these compounds ranged from 3.82 to 4.61 eV. arabjchem.org The study noted that thione derivatives within this series exhibited a lower energy gap compared to their keto counterparts, indicating greater reactivity. arabjchem.org

Similarly, quantum chemical analyses of methylated derivatives of gallic acid, the precursor to the 3,4,5-trimethoxybenzoyl group, have been performed to understand their electronic features. biointerfaceresearch.com These studies collectively suggest that the 3,4,5-trimethoxy substitution pattern significantly influences the electronic properties of the aromatic ring. The electron-donating nature of the methoxy (B1213986) groups increases the energy of the HOMO, which can affect the molecule's ability to donate electrons in chemical reactions.

| Analog Compound Class | Calculated HOMO-LUMO Gap (eV) | Key Finding |

|---|---|---|

| 1,2,3,4-Tetrahydropyrimidine-5-carbonitrile derivatives | 3.82 - 4.61 | Thione derivatives exhibit a lower energy gap than keto derivatives, suggesting higher reactivity. arabjchem.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a DFT study of 4-(2-(4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine, the MEP map was generated to understand its electronic properties. asianpubs.org For molecules containing the 3,4,5-trimethoxyphenyl moiety, the oxygen atoms of the methoxy groups and the carbonyl group of the ester are expected to be regions of high electron density (negative potential), making them susceptible to interactions with electrophiles and hydrogen bond donors. Conversely, the hydrogen atoms of the butyl chain and the aromatic ring would exhibit a more positive potential. This distribution of charge is critical for understanding how the molecule interacts with biological targets.

Quantum Chemical Descriptors for Reactivity

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of quantum chemical descriptors that quantify the reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Potential (μ): Describes the escaping tendency of electrons from a system in equilibrium.

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization when a system acquires an additional electronic charge from the environment.

Studies on methylated gallic acid derivatives have utilized these descriptors to show the impact of structural modifications on their electronic properties. biointerfaceresearch.com For this compound, the electron-donating methoxy groups are expected to influence these parameters, generally leading to a lower chemical hardness and a higher propensity to engage in reactions involving electron donation.

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Enzyme-Ligand Interactions

Molecular docking studies on analogs of this compound have been instrumental in identifying potential biological targets and elucidating their mechanisms of action. For example, modeling studies on gallic acid alkyl esters, including the butyl ester, have suggested that their trypanocidal activity may stem from the inhibition of the Trypanosoma brucei alternative oxidase (TAO). mdpi.com

In a study of piplartine analogs, which include various esters of 3,4,5-trimethoxybenzoic acid, computational target fishing approaches were employed to identify potential protein targets in Trypanosoma cruzi. mdpi.com This in silico analysis helps to narrow down the potential mechanisms through which these compounds exert their antiparasitic effects.

| Analog/Compound Class | Potential Enzyme Target | Predicted Biological Activity |

|---|---|---|

| Gallic acid alkyl esters (including butyl ester) | Trypanosoma brucei alternative oxidase (TAO) | Trypanocidal mdpi.com |

| Piplartine analogs (esters of 3,4,5-trimethoxybenzoic acid) | Homologous proteins in Trypanosoma cruzi | Antiparasitic mdpi.com |

Receptor-Ligand Binding Site Analysis

Detailed analysis of the binding site interactions provides a structural basis for the observed biological activity and can guide the design of more potent analogs. Molecular docking simulations of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, which feature the same key moiety, revealed that these compounds could be well-accommodated within the pocket of topoisomerase IIα-DNA, suggesting a possible anticancer mechanism. nih.gov Molecular dynamics simulations further confirmed the stability of the ligand-receptor complex. nih.gov

Another study on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides also pointed to topoisomerase IIα-DNA as a potential target. nih.gov The docking analysis highlighted the specific interactions between the ligand and the amino acid residues in the binding pocket, providing a rationale for the observed cytotoxic activity. nih.gov

The 3,4,5-trimethoxyphenyl group is a recurring motif in compounds designed to interact with various biological targets. For instance, its presence was found to be important for the inhibitory activity of certain compounds against carbonic anhydrase and the Wnt/β-catenin signaling pathway. nih.gov

| Analog Class | Receptor/Target | Key Interacting Residues/Binding Features |

|---|---|---|

| 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Topoisomerase IIα-DNA complex | Well-accommodated within the binding pocket, stable complex formation. nih.gov |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Topoisomerase IIα-DNA complex | Specific interactions within the binding pocket. nih.gov |

| Pyrrole and indole (B1671886) derivatives with 3,4,5-trimethoxyphenyl group | Carbonic anhydrase | Important for strong inhibitory activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies can be instrumental in predicting their biological activities and guiding the synthesis of new, more potent derivatives.

Research on analogs of this compound, particularly those containing the 3,4,5-trimethoxyphenyl moiety, has demonstrated the utility of QSAR in understanding their bioactivity. For instance, QSAR studies on a series of 3',4',5'-trimethoxychalcone analogs revealed that specific descriptors, such as the Quadrupole 2 moment, and distances between hydrophobic and hydrophilic points on the van der Waals surface, are crucial for their anti-inflammatory and antitumor activities. scholarsresearchlibrary.com Another study on triazole-trimethoxyphenyl hybrids identified the importance of descriptors like Moran autocorrelation and E-State indices in predicting their anticancer activity against human alveolar basal epithelial cells. researchgate.netkarazin.ua

In a study focused on gallic acid derivatives, which are structurally related to 3,4,5-trimethoxybenzoic acid, QSAR models indicated that electronic parameters, cosmic total energy, and nuclear energy were key determinants of their antibacterial and antifungal properties. arabjchem.org Similarly, QSAR analysis of p-amino benzoic acid derivatives, including a 3,4,5-trimethoxy benzylidene derivative, highlighted the contribution of electron-donating groups to antimicrobial activity. chitkara.edu.in These studies collectively suggest that for this compound and its analogs, a combination of steric, electronic, and topological descriptors would likely govern their biological activities.

A hypothetical QSAR study on a series of alkyl 3,4,5-trimethoxybenzoates with varying alkyl chain lengths could be designed to predict a specific biological activity, such as antimicrobial efficacy. The descriptors for such a model could include:

Lipophilicity (logP): The length of the butyl chain in this compound suggests that lipophilicity will be a significant factor in its biological activity, influencing its ability to cross cell membranes.

Electronic Properties: The electron-donating nature of the three methoxy groups on the phenyl ring creates a specific electronic profile that can be quantified using descriptors like Hammett constants or calculated atomic charges.

Steric Parameters: The size and shape of the butyl group can be described by parameters such as molar refractivity or Taft steric parameters, which could influence binding to a biological target.

Topological Indices: These descriptors quantify aspects of molecular structure such as branching and connectivity.

The development of a robust QSAR model for this compound and its analogs would involve the synthesis of a diverse set of related compounds, the experimental determination of their biological activity, the calculation of a wide range of molecular descriptors, and the application of statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build and validate the predictive model.

Table 1: Examples of Descriptors Used in QSAR Studies of Analogs

| Descriptor Type | Specific Descriptor Example | Relevance to this compound Analogs | Reference |

| Electronic | Cosmic Total Energy (Cos E.) | Governs antibacterial and antifungal activities of gallic acid derivatives. | arabjchem.org |

| Electronic | Nuclear Energy (Nu. E.) | Influences antimicrobial properties of gallic acid derivatives. | arabjchem.org |

| Steric/Topological | Moran autocorrelation – lag 4 / weighted by polarizabilities (MATS4p) | Major influence on the anticancer activity of triazole-trimethoxyphenyl hybrids. | researchgate.netkarazin.ua |

| Topological | Centered Broto-Moreau autocorrelation - lag 7 / weighted by charges (ATSC7c) | Important for the anticancer activity of triazole-trimethoxyphenyl hybrids. | researchgate.netkarazin.ua |

| Steric/Electronic | Quadrupole 2 | Contributes to the anti-inflammatory activity of 3',4',5'-trimethoxychalcone analogues. | scholarsresearchlibrary.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the accessible shapes of a molecule and their relative energies, as well as its behavior over time.

Computational studies on related flexible ester-containing molecules, such as procaine (B135) and its analogs, have demonstrated the importance of specific conformations for biological activity. nih.govnih.gov For instance, the distance between key functional groups, which is dictated by the molecular conformation, can be correlated with efficacy. nih.gov A quantum chemical study using the Perturbation Configuration Interaction using Localized Orbitals (PCILO) method on a procaine model compound highlighted the conformational changes that may occur upon interaction with a receptor. nih.gov For this compound, conformational analysis would likely reveal a preferred, low-energy conformation in its ground state, but also a range of other accessible conformations that could be important for binding to different biological targets.

Molecular Dynamics (MD) Simulations provide a dynamic picture of a molecule's behavior by solving Newton's equations of motion for all atoms in the system. An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would show the molecule's flexibility, the fluctuations of its dihedral angles, and its interactions with the surrounding solvent molecules.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Potential Influence on Molecular Shape and Activity |

| C(ring)-C(carbonyl)-O-C(butyl) | Defines the orientation of the butyl group relative to the benzoate (B1203000) core. | Affects the overall steric profile and interactions with binding sites. |

| O(ring)-C(ring)-C(carbonyl)-O | Determines the planarity of the ester group with respect to the phenyl ring. | Influences the electronic conjugation and overall molecular rigidity. |

| C(ring)-C(ring)-O-C(methyl) | Describes the orientation of the methoxy groups. | Can affect the molecule's polarity, solubility, and hydrogen bonding capacity. |

| C-C-C-C (within butyl chain) | Defines the conformation of the alkyl tail (e.g., gauche vs. anti). | Influences the lipophilicity and the ability to penetrate lipid membranes. |

By combining conformational analysis to identify stable states and MD simulations to understand the dynamic transitions between them, a comprehensive picture of the structure-activity relationship of this compound and its analogs can be developed.

Applications and Advanced Research Trajectories of Butyl 3,4,5 Trimethoxybenzoate Scaffold

Role as an Intermediate in Organic Synthesis and Fine Chemicals Production

The 3,4,5-trimethoxybenzoate (B1228286) moiety is a cornerstone in the synthesis of a wide array of complex organic molecules and fine chemicals. sihaulichemicals.comgeetauniversity.edu.in Butyl 3,4,5-trimethoxybenzoate, as an ester derivative, serves as a crucial intermediate, leveraging the reactivity of the ester group for transformations such as amidation, transesterification, and reduction.

The synthesis of these intermediates typically begins with gallic acid (3,4,5-trihydroxybenzoic acid), a readily available natural product. patsnap.comglobalresearchonline.net A common industrial route involves the methylation of the three hydroxyl groups of gallic acid and subsequent esterification to produce esters like methyl or this compound. google.commdma.ch These esters are pivotal in the production of pharmaceuticals. For instance, the scaffold is a precursor to the drug trimebutine (B1183), where 3,4,5-trimethoxybenzoic acid acts as a key metabolite and synthetic intermediate. sihaulichemicals.comchemicalbook.com Furthermore, this scaffold is used to synthesize other pharmacologically active compounds, including peptide derivatives and various heterocyclic compounds with potential therapeutic applications. geetauniversity.edu.inglobalresearchonline.net Its utility also extends to the manufacturing of dyes and photographic developers, highlighting its broad importance in the fine chemicals industry. sihaulichemicals.comkavyapharma.com

| Precursor/Intermediate | Synthetic Target | Application Area |

| Gallic Acid | Methyl/Butyl 3,4,5-trimethoxybenzoate | Intermediate Synthesis |

| 3,4,5-Trimethoxybenzoic Acid/Esters | Trimebutine | Pharmaceuticals |

| 3,4,5-Trimethoxybenzoic Acid/Esters | Peptide Derivatives | Pharmaceuticals |

| 3,4,5-Trimethoxybenzoic Acid/Esters | Dyes & Inks | Fine Chemicals |

Potential in Materials Science and Surface Chemistry (e.g., Corrosion Inhibition)

The molecular architecture of this compound suggests significant potential in materials science, particularly in the field of corrosion inhibition. Organic compounds, especially those containing heteroatoms (like oxygen), aromatic rings, and pi-electrons, are known to be effective corrosion inhibitors for various metals and alloys. ekb.eg These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. peacta.org

Research on benzoic acid and its derivatives has demonstrated their efficacy in protecting metals such as aluminum and carbon steel in corrosive environments. ekb.egpeacta.orgresearchgate.net The inhibition mechanism involves the interaction of the inhibitor's electron-rich centers with the vacant d-orbitals of the metal. The 3,4,5-trimethoxybenzoate structure is rich in oxygen atoms (from the methoxy (B1213986) and ester groups) and features a stable benzene (B151609) ring, making it a prime candidate for strong adsorption on metal surfaces. Studies on related compounds have confirmed that substituted benzoic acids can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. ekb.eg The butyl group enhances the compound's solubility in organic media and can influence the packing density of the protective film on the metal surface.

| Inhibitor | Metal | Corrosive Medium | Key Finding |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 1070 Aluminium | 20% Nitric Acid | Showed the most efficient inhibition among several studied benzoic acids. researchgate.net |

| Substituted Benzoic Acids (e.g., 3-bromo, 3-hydroxy) | Aluminium | 1 M NaOH | Acted as efficient inhibitors, with adsorption following the Langmuir isotherm. peacta.org |

| Acryloyl Derivatives of Benzoic Acid | Carbon Steel | 3.5% NaCl | Functioned as effective mixed-type or cathodic inhibitors. ekb.eg |

| Para-hydroxybenzoic Acid | AISI 316 Stainless Steel | Hydrochloric Acid | Demonstrated significant inhibition efficiency. researchgate.net |

Use in Analytical Chemistry and Assay Development

In the realm of analytical chemistry, the 3,4,5-trimethoxybenzoate scaffold is utilized both as a reference standard and as a structural basis for developing analytical probes. For instance, 3,4,5-trimethoxybenzoic acid is an important analytical reference substance for the quality control of the pharmaceutical agent trimethobenzamide (B196071) hydrochloride. nih.gov Specific chromatographic methods, including ion-pair column chromatography and thin-layer chromatography, have been developed for its detection and quantification in bulk drug substances and dosage forms. nih.gov

Beyond its role as a standard, the scaffold is integral to the design of molecules used in biological assays. A notable example is 3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester (TMB-8), a widely used chemical tool that acts as an antagonist of intracellular calcium release. thegoodscentscompany.com Although structurally different from the butyl ester, TMB-8's utility in countless studies to probe calcium signaling pathways underscores the value of the 3,4,5-trimethoxybenzoate core in creating specific molecular probes for investigating complex biological systems. thegoodscentscompany.com This precedence suggests that other esters, including this compound, could be similarly functionalized to develop new analytical tools and assays.

Exploration in Agrochemical Research

The development of novel agrochemicals is a continuous effort to improve crop protection and yield. Chemical intermediates derived from readily available natural sources are attractive starting points for synthesis. While direct applications of this compound in agrochemicals are not widely documented, related structures like methoxybenzoic acids are recognized as valuable intermediates in the synthesis of agrochemicals. chemixl.com The 3,4,5-trimethoxybenzoate scaffold, originating from gallic acid, provides a synthetically versatile platform that can be modified to create new active ingredients. Its derivatives have been explored for a range of biological activities, and this exploration logically extends to the search for new herbicides, fungicides, and insecticides. google.com The structural motifs present in the molecule are common in biologically active compounds, making it a region of interest for discovery chemistry in the agrochemical sector.

Biochemical Probe Development and Tool Compounds in Cell Biology

The 3,4,5-trimethoxybenzoate scaffold is a privileged structure in medicinal chemistry and is increasingly being used to develop biochemical probes and tool compounds for cell biology research. Tool compounds are essential for dissecting cellular pathways and validating potential drug targets.

Derivatives of this scaffold have been reported to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This bioactivity makes them excellent candidates for development into probes to study the underlying biological processes. For example, derivatives of the related 3,4,5-trimethoxycinnamic acid have been synthesized and investigated as potential antinarcotic agents that interact with serotonergic receptors, demonstrating the scaffold's utility in creating probes for neurological pathways. nih.gov The ability of these compounds to modulate the function of specific proteins or pathways allows researchers to study cellular events with high precision. The development of such specific molecular tools is crucial for advancing the understanding of disease mechanisms and for the initial stages of drug discovery.

Application in Oligonucleotide Synthesis as a Protecting Group

The chemical synthesis of oligonucleotides is a foundational technology for modern biology and medicine, enabling applications from genetic research to therapeutic development. This process relies on a strategy of protecting reactive functional groups on the nucleoside building blocks to ensure specific and high-yield coupling reactions. umich.edu

| Protecting Group Class | Specific Example | Function |

|---|---|---|

| Transient 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl (DMTr) | Removed at the start of each synthesis cycle. umich.edu |

| Exocyclic Amino Protection (Permanent) | Benzoyl (Bz) | Protects amino groups on Adenine and Cytosine. mdpi.com |

| 3-Methoxy-4-phenoxybenzoyl | Offers good stability and milder deprotection conditions. nih.govnih.gov | |

| 2'-Hydroxyl Protection (for RNA) | tert-Butyldimethylsilyl (TBDMS) | Protects the 2'-OH group of ribose. mdpi.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The future synthesis of Butyl 3,4,5-trimethoxybenzoate (B1228286) and its derivatives should prioritize the principles of green chemistry to enhance sustainability and efficiency. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. The development of novel, eco-friendly methodologies is a critical area for future investigation.

Key research directions include:

Enzymatic Synthesis: The use of enzymes, such as immobilized tannase, presents a highly specific and environmentally benign alternative to chemical catalysts for the esterification of 3,4,5-trimethoxybenzoic acid with butanol. google.com Future work could focus on optimizing reaction conditions, such as temperature and solvent systems, to maximize yield and purity. google.com Exploring a wider range of lipases and esterases could also lead to the discovery of more efficient biocatalysts.

Solvent-Free Reactions: The development of solid-solid or melt-phase reactions can significantly reduce or eliminate the need for volatile organic solvents, which are often hazardous and difficult to recycle. nih.govf1000research.com Research into microwave-assisted and ultrasound-assisted solvent-free synthesis could further enhance reaction rates and yields, making the production process more energy-efficient.

Catalyst Innovation: Investigating novel, reusable solid acid catalysts can offer a sustainable alternative to corrosive liquid acids like sulfuric acid. ppublishing.org The design of nanocatalysts or magnetic catalysts could simplify catalyst recovery and reuse, further improving the economic and environmental viability of the synthesis.

Comprehensive Mechanistic Elucidation at the Sub-Cellular Level

A fundamental understanding of how Butyl 3,4,5-trimethoxybenzoate exerts its biological effects at the sub-cellular level is currently limited. Future research must delve deeper into its molecular interactions and downstream signaling pathways to identify its precise mechanism of action.

Unexplored avenues in this area include:

Target Identification and Validation: Advanced chemical proteomics approaches can be employed to identify the direct protein targets of this compound. tiu.edu.iq This involves the design and synthesis of probe molecules that can be used in techniques like activity-based protein profiling (ABPP) to covalently label and identify binding partners within the cell. acs.org Subsequent validation of these targets will be crucial to confirm their role in the compound's biological activity.

Pathway Analysis: Once primary targets are identified, comprehensive "omics" technologies, including genomics, transcriptomics, and metabolomics, can be utilized to map the downstream signaling cascades affected by the compound. tiu.edu.iqnih.gov This will provide a holistic view of the cellular response to this compound.

Sub-cellular Localization: The use of fluorescently tagged analogs of this compound, in conjunction with high-resolution microscopy techniques, can visualize its distribution within different cellular compartments. This will provide valuable insights into its potential sites of action.

Expansion of Structure-Activity Relationship Studies with Diverse Chemical Libraries

Systematic exploration of the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity and developing new analogs with improved properties. Future SAR studies should move beyond simple modifications and explore a wider chemical space.

Key strategies for expanding SAR studies include:

Diverse Chemical Libraries: The synthesis and screening of large, diverse libraries of analogs will be crucial. This can involve modifications at three key positions: the butyl ester chain, the trimethoxy-substituted aromatic ring, and the core benzoate (B1203000) structure. For instance, varying the length and branching of the alkyl ester chain has been shown to influence the biological activity of related gallic acid esters. mdpi.com

Isosteric Replacements: The replacement of the ester linkage with more stable bioisosteres, such as amides or ethers, could lead to compounds with improved metabolic stability and pharmacokinetic profiles.

Systematic Substituent Analysis: A detailed investigation into the effects of altering the number and position of the methoxy (B1213986) groups on the aromatic ring can provide insights into the key structural requirements for activity. nih.govnih.gov

Advanced Computational Approaches for De Novo Design

The integration of advanced computational tools can significantly accelerate the discovery and optimization of novel this compound-based compounds. nih.gov In silico methods can guide the design of new molecules with desired properties, reducing the time and cost associated with traditional trial-and-error approaches. researchgate.netresearchgate.netijnrd.orgnih.gov

Future computational research should focus on:

Molecular Docking and Dynamics: If a specific protein target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its analogs. biointerfaceresearch.com Subsequent molecular dynamics simulations can provide a more detailed understanding of the dynamic interactions between the ligand and the protein at an atomic level. nih.gov

Machine Learning and AI-driven Design: The use of machine learning and artificial intelligence algorithms can facilitate the de novo design of novel compounds with optimized properties. nih.govchemrxiv.org These models can be trained on existing SAR data to predict the activity of new, untested molecules, thereby prioritizing the synthesis of the most promising candidates.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more precise understanding of binding energies and reaction mechanisms, QM/MM methods can be employed. nih.gov This hybrid approach allows for a high-level quantum mechanical treatment of the active site while the rest of the protein is modeled using classical molecular mechanics.

Integration with Emerging Technologies in Chemical Biology

The field of chemical biology offers a powerful toolkit for studying and manipulating biological systems with small molecules. tiu.edu.iqresearchgate.net The integration of this compound with these emerging technologies can open up new avenues for research and application.

Future directions in this area include:

Development as a Chemical Probe: this compound can be developed into a chemical probe to study specific biological processes. acs.org This would involve the synthesis of analogs containing "handles" for the attachment of affinity tags (e.g., biotin) or reporter groups (e.g., fluorophores). acs.org

Targeted Drug Delivery: The core structure of this compound could be incorporated into targeted drug delivery systems. For example, it could be conjugated to antibodies or nanoparticles to achieve selective delivery to specific cell types, thereby enhancing efficacy and reducing off-target effects.

Induced Proximity Applications: The principles of induced proximity, which are central to technologies like PROTACs (Proteolysis Targeting Chimeras), could be applied. A bifunctional molecule could be designed with one end binding to a target protein and the other recruiting an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

Q & A

Q. What are the common synthetic routes for preparing butyl 3,4,5-trimethoxybenzoate, and how are intermediates characterized?

this compound is synthesized via esterification of 3,4,5-trimethoxybenzoic acid with butanol under acidic catalysis. Evidence from Procedure A (used in heterodimer synthesis) indicates refluxing with acetic acid as a catalyst, followed by solvent evaporation and purification via chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH systems). Yields vary significantly (50–89%) depending on reaction conditions and spacer length . Characterization typically involves:

- Analytical TLC for reaction monitoring.

- ¹H/¹³C NMR to confirm ester bond formation and methoxy group integrity.

- High-Resolution Mass Spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ calculated for derivatives) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

The compound serves as a precursor for bioactive heterodimers and salts. For example, it is coupled with acryloyloxybutyl amines to form spasmolytic agents . Key steps include:

- Amide/ester bond formation via nucleophilic acyl substitution.

- Salt formation (e.g., with maleic acid or aromatic sulfonates) to enhance solubility and stability .

Advanced Research Questions

Q. What factors contribute to yield variability in the synthesis of this compound derivatives?

Yield discrepancies (e.g., 50.3% vs. 89.2% in similar procedures) arise from:

- Solvent polarity : Lower-polarity eluents (e.g., CH₂Cl₂/MeOH/NH₄OH 98:2:0.2) reduce recovery compared to higher-polarity systems .

- Steric effects : Bulky spacers in heterodimers hinder reaction efficiency .

- Purification challenges : Co-elution of byproducts in chromatography may lead to losses .

Q. How can contradictions in reported biological mechanisms (e.g., spasmolytic vs. opiate receptor agonism) be resolved?

this compound derivatives exhibit dual mechanisms:

- Direct spasmolytic activity via smooth muscle relaxation (similar to mebeverine) .

- Opiate receptor modulation (µ- and κ-receptor agonism), validated via receptor-binding assays and naloxone antagonism studies . Methodological reconciliation :

- Use isolated tissue assays (e.g., guinea pig ileum) to differentiate receptor-mediated vs. myotropic effects.

- Perform knockout animal models to isolate receptor contributions .

Q. What advanced analytical techniques are critical for characterizing this compound salts?

Key methods include:

- Ion-Exchange Chromatography : IR-120 resin saturated with the freebase to isolate protonated forms .

- Differential Scanning Calorimetry (DSC) : Confirm salt stability (e.g., maleate salts melt at 98–100°C vs. freebase decomposition) .

- X-ray Crystallography : Resolve structural ambiguities in heterodimers (e.g., spacer length effects on bioactivity) .

Methodological Recommendations

- Synthetic Optimization : Screen solvent systems (e.g., THF vs. ethanol) to improve esterification yields.

- Biological Assays : Combine patch-clamp electrophysiology with calcium imaging to dissect receptor vs. ion channel effects.

- Computational Modeling : Use molecular docking to predict spacer length impacts on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.